molecular formula C11H6N2O3 B1457117 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid CAS No. 956360-07-9

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid

Cat. No. B1457117
M. Wt: 214.18 g/mol
InChI Key: WOBMZDOJEBOCCU-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, also known as CPI-136 or CPIX, is a heterocyclic compound. It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(3-cyanophenyl)-3-isoxazolecarboxylic acid .


Molecular Structure Analysis

The InChI code for 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is 1S/C11H6N2O3/c12-6-7-2-1-3-8 (4-7)10-5-9 (11 (14)15)13-16-10/h1-5H, (H,14,15) .


Physical And Chemical Properties Analysis

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is a white to yellow solid . It should be stored at +4°C .

Scientific Research Applications

Synthesis and Reactivity

Isoxazoles, including compounds like 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, are synthesized through various methodologies and exhibit significant reactivity, enabling their application in the creation of pharmacologically active molecules. The reaction of aryl nitrile oxides with enolates of carbonyl compounds, followed by aromatization, is a versatile method for preparing isoxazoles, which can be used in drug, herbicide, and agrochemical preparation. This approach allows for the selective and high-yield synthesis of pharmacologically active isoxazoles, highlighting their importance in medicinal chemistry and organic synthesis (Vitale & Scilimati, 2013).

Antitumor Activity

Isoxazole derivatives, specifically those synthesized from 5-phenylisoxazol-3-carboxylic acids and related compounds, have demonstrated high antitumor activity. Through a series of transformations, these compounds have been developed into 1-(1,2-azolyl)-3-aryl(heteryl)carbamides, which show promise in enhancing the effectiveness of cytostatic drugs used in medical practice. This indicates the potential of isoxazole compounds in contributing to the development of new antitumor treatments (Potkin et al., 2014).

Herbicidal Activity

Isoxazole derivatives also find applications in the agricultural sector due to their herbicidal properties. Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have shown significant preemergent and postemergent herbicidal activity against a wide range of broadleaf and narrowleaf weeds. The synthesis of these compounds involves 1,3-dipolar cycloaddition reactions, which contribute to the development of effective herbicides for agricultural use (Hamper et al., 1995).

Immunomodulatory Properties

Isoxazole compounds, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have shown considerable immunomodulatory properties. These compounds can influence lymphocyte subsets and enhance the humoral immune response, making them potential candidates for the treatment of autoimmune diseases, infections, and as adjuvants in vaccine efficacy. Their non-cytotoxic nature combined with their ability to modulate immune responses highlights the therapeutic potential of isoxazole derivatives in immunology (Drynda et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-(3-cyanophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBMZDOJEBOCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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